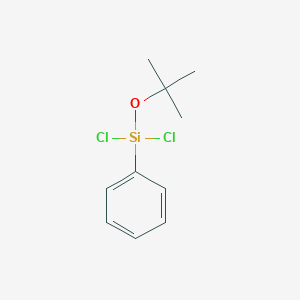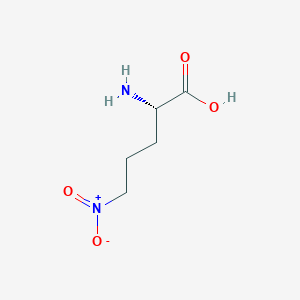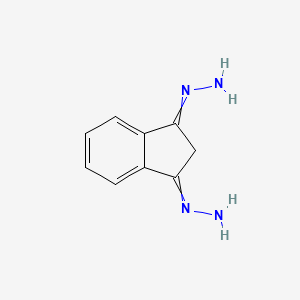
tert-Butoxy(dichloro)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butoxy(dichloro)phenylsilane is an organosilicon compound with the molecular formula C10H13Cl2OSi. It is a versatile reagent used in organic synthesis, particularly for introducing the tert-butoxy group into molecules. This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butoxy(dichloro)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butoxy(dichloro)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: It can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Reagents like hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions include tert-butoxy-substituted silanes, silanols, and siloxanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
tert-Butoxy(dichloro)phenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing tert-butoxy groups into organic molecules, facilitating the synthesis of complex organic compounds.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved stability and bioavailability.
Mechanism of Action
The mechanism of action of tert-Butoxy(dichloro)phenylsilane involves the formation of reactive intermediates, such as silanols or siloxanes, which can further react with other molecules. The tert-butoxy group enhances the stability and reactivity of the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxy(chloro)diphenylsilane: Similar in structure but with two phenyl groups instead of one.
tert-Butoxy(trimethyl)silane: Contains three methyl groups instead of phenyl and chloro groups.
tert-Butoxy(dimethyl)phenylsilane: Contains two methyl groups and one phenyl group.
Uniqueness
tert-Butoxy(dichloro)phenylsilane is unique due to its combination of tert-butoxy, phenyl, and dichloro groups, which confer distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
17921-74-3 |
|---|---|
Molecular Formula |
C10H14Cl2OSi |
Molecular Weight |
249.21 g/mol |
IUPAC Name |
dichloro-[(2-methylpropan-2-yl)oxy]-phenylsilane |
InChI |
InChI=1S/C10H14Cl2OSi/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
GASFEZZCXBDCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)



